Cas no 931737-55-2 (2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide)

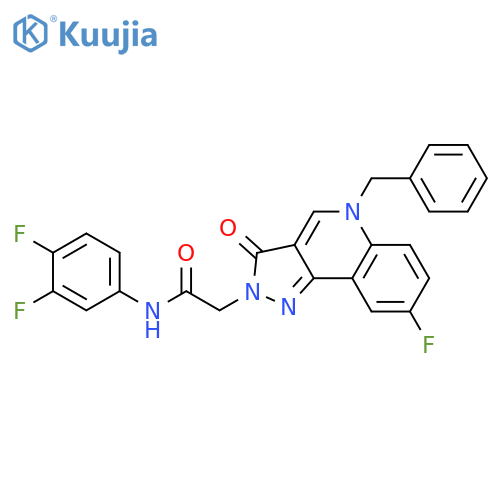

931737-55-2 structure

商品名:2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide

CAS番号:931737-55-2

MF:C25H17F3N4O2

メガワット:462.423295736313

CID:5363456

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-difluorophenyl)acetamide

- 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide

-

- インチ: 1S/C25H17F3N4O2/c26-16-6-9-22-18(10-16)24-19(13-31(22)12-15-4-2-1-3-5-15)25(34)32(30-24)14-23(33)29-17-7-8-20(27)21(28)11-17/h1-11,13H,12,14H2,(H,29,33)

- InChIKey: FQVSUHDICUUPHB-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(F)C(F)=C1)(=O)CN1C(=O)C2C(=N1)C1=C(N(CC3=CC=CC=C3)C=2)C=CC(F)=C1

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-3144-25mg |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-50mg |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-5μmol |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-10μmol |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-1mg |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-2mg |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-2μmol |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-20μmol |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-5mg |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-3144-4mg |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-difluorophenyl)acetamide |

931737-55-2 | 4mg |

$66.0 | 2023-09-10 |

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

931737-55-2 (2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo4,3-cquinolin-2-yl}-N-(3,4-difluorophenyl)acetamide) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量